molecular formula C19H19N3O2 B7720620 N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7720620
M. Wt: 321.4 g/mol
InChI Key: KCAAKNDWTOASQH-UHFFFAOYSA-N
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Description

N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as EPOB or EPB, is a synthetic compound that has gained interest among researchers due to its potential applications in the field of medicine. EPOB belongs to the class of oxadiazole derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification processes.
Biochemical and Physiological Effects
Studies have shown that N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can reduce oxidative stress and inflammation in various cell types and animal models. It has also been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, its limited solubility in water may pose a challenge for certain experimental protocols.

Future Directions

Future research on N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide could focus on elucidating its precise mechanism of action and identifying its molecular targets. Additionally, studies could investigate the potential applications of N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in treating other diseases, such as cardiovascular disease and diabetes. Further optimization of the synthesis method could also improve the yield and purity of N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide.

Synthesis Methods

The synthesis of N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of phenethylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride to obtain N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Several studies have investigated the potential applications of N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in treating various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-17(20-14-13-15-7-3-1-4-8-15)11-12-18-21-19(22-24-18)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAAKNDWTOASQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenethyl-3-(3-phenyl-[1,2,4]oxadiazol-5-yl)-propionamide

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